molecular formula C19H20N4O2S B4627069 1-(4-Methylphenyl)-3-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea

1-(4-Methylphenyl)-3-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No.: B4627069
M. Wt: 368.5 g/mol
InChI Key: PRAZMGMARSWDQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylphenyl)-3-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

The synthesis of 1-(4-Methylphenyl)-3-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea typically involves the reaction of 4-methylphenyl isocyanate with 5-(4-propoxyphenyl)-1,3,4-thiadiazole-2-amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the urea linkage. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

1-(4-Methylphenyl)-3-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(4-Methylphenyl)-3-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and proteins, disrupting key biological pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

1-(4-Methylphenyl)-3-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-(4-methylphenyl)-3-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-3-12-25-16-10-6-14(7-11-16)17-22-23-19(26-17)21-18(24)20-15-8-4-13(2)5-9-15/h4-11H,3,12H2,1-2H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAZMGMARSWDQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methylphenyl)-3-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea
Reactant of Route 2
Reactant of Route 2
1-(4-Methylphenyl)-3-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea
Reactant of Route 3
Reactant of Route 3
1-(4-Methylphenyl)-3-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea
Reactant of Route 4
Reactant of Route 4
1-(4-Methylphenyl)-3-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea
Reactant of Route 5
1-(4-Methylphenyl)-3-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea
Reactant of Route 6
Reactant of Route 6
1-(4-Methylphenyl)-3-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.